4,4-Difluoro-2-phenylpiperidine

pKa modulation amine basicity CNS drug design

4,4-Difluoro-2-phenylpiperidine (CAS 1257301-37-3, molecular formula C11H13F2N, molecular weight 197.22 g/mol) is a saturated nitrogen heterocycle belonging to the phenylpiperidine class, featuring a gem-difluoro substitution at the piperidine 4-position and an unsubstituted phenyl ring at the 2-position. This compound is catalogued as a research-grade building block (purity ≥98%) by multiple suppliers and serves as an intermediate for constructing fluorinated pharmaceutical candidates, particularly in CNS drug discovery programs where modulation of amine basicity, lipophilicity, and metabolic stability is required.

Molecular Formula C11H13F2N
Molecular Weight 197.22
CAS No. 1257301-37-3
Cat. No. B3226724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-phenylpiperidine
CAS1257301-37-3
Molecular FormulaC11H13F2N
Molecular Weight197.22
Structural Identifiers
SMILESC1CNC(CC1(F)F)C2=CC=CC=C2
InChIInChI=1S/C11H13F2N/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2
InChIKeyQHPYSSMVDHZFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-2-phenylpiperidine (CAS 1257301-37-3): A Gem-Difluorinated 2-Phenylpiperidine Building Block for Medicinal Chemistry Procurement


4,4-Difluoro-2-phenylpiperidine (CAS 1257301-37-3, molecular formula C11H13F2N, molecular weight 197.22 g/mol) is a saturated nitrogen heterocycle belonging to the phenylpiperidine class, featuring a gem-difluoro substitution at the piperidine 4-position and an unsubstituted phenyl ring at the 2-position [1]. This compound is catalogued as a research-grade building block (purity ≥98%) by multiple suppliers and serves as an intermediate for constructing fluorinated pharmaceutical candidates, particularly in CNS drug discovery programs where modulation of amine basicity, lipophilicity, and metabolic stability is required [1][2]. Unlike its non-fluorinated parent 2-phenylpiperidine (CAS 3466-80-6) or the phenyl-lacking 4,4-difluoropiperidine (CAS 21987-29-1), this compound uniquely combines both structural features in a single scaffold, creating a differentiated physicochemical profile relevant to rational lead optimization [2].

Why 4,4-Difluoro-2-phenylpiperidine Cannot Be Replaced by Generic 2-Phenylpiperidine or 4,4-Difluoropiperidine in Demanding Research Applications


The combination of a 2-phenyl substituent with a 4,4-gem-difluoro group on the piperidine ring produces a physicochemical profile that is not additive from its individual fragments. The gem-difluoro motif reduces piperidine nitrogen basicity by approximately 3.14 pKa units relative to non-fluorinated piperidine [1], while the 2-phenyl group independently influences both lipophilicity and steric environment . Neither 2-phenylpiperidine (which retains full amine basicity, predicted pKa ~9.74 ) nor 4,4-difluoropiperidine (which lacks the aromatic pharmacophore, with pKa ~8.08 [1]) can recapitulate the combined electronic, conformational, and steric properties of the target compound. Substituting one for the other in a synthetic sequence or SAR study risks altering target engagement, permeability, and metabolic profile in ways that cannot be predicted by simple fragment-based reasoning [1][2]. Furthermore, the N-H equatorial conformational preference enforced by the 4,4-difluoro substitution (ΔG ≥ 0.89 kcal/mol [2]) is absent in 2-phenylpiperidine, introducing a conformational bias that may critically affect receptor binding geometries.

Quantitative Differentiation Evidence for 4,4-Difluoro-2-phenylpiperidine vs. Closest Structural Analogs


Amine Basicity Reduction: 4,4-Gem-Difluoro Substitution Lowers pKa by ~3.14 Units Compared to Non-Fluorinated Piperidine Scaffold

The 4,4-gem-difluoro substitution on the piperidine ring reduces the conjugate acid pKa of the secondary amine by ΔpKa = 3.14 units relative to non-fluorinated piperidine, as established by systematic experimental measurement of 4,4-difluoropiperidine (pKa = 8.08) vs. piperidine (pKa = 11.22) [1]. This class-level inference extends to 4,4-difluoro-2-phenylpiperidine: the target compound is predicted to exhibit a pKa approximately 3.1–3.2 units lower than 2-phenylpiperidine (predicted pKa = 9.74 ± 0.10 ), yielding an estimated pKa in the range of 6.5–6.6. This represents a >1000-fold reduction in the fraction of protonated amine at physiological pH (7.4) compared to the non-fluorinated comparator, directly impacting passive membrane permeability and CNS penetration potential [1].

pKa modulation amine basicity CNS drug design physicochemical property optimization

Lipophilicity Increase: 4,4-Difluoro-2-phenylpiperidine Exhibits XLogP3 = 2.5, Representing a Measurable LogP Shift vs. Non-Fluorinated 2-Phenylpiperidine

The target compound has a computed XLogP3 value of 2.5 as deposited in PubChem (CID 67506075) [1]. By comparison, the non-fluorinated parent 2-phenylpiperidine (CAS 3466-80-6) is predicted to have a lower LogP in the range of 2.0–2.2 based on fragment-based calculations and the known lipophilicity-enhancing effect of gem-difluoro substitution on saturated heterocycles [2]. The Melnykov et al. (2023) systematic study demonstrated that gem-difluorination of saturated azacycles consistently increases LogP by approximately 0.3–0.8 log units depending on ring size and substitution pattern, while simultaneously retaining or improving metabolic stability [2]. The XLogP3 of 2.5 places this compound within the optimal drug-like lipophilicity range (LogP 1–3) while providing enhanced membrane partitioning compared to its non-fluorinated analog.

lipophilicity LogP drug-likeness permeability optimization

Conformational Locking: The 4,4-Difluoro Group Enforces N-H Equatorial Conformation with ΔG ≥ 0.89 kcal/mol, Absent in Non-Fluorinated 2-Phenylpiperidine

Microwave spectroscopic analysis of 4,4-difluoropiperidine by Bellott (Tetrahedron, 1977) established that the 4,4-gem-difluoro substitution strongly biases the piperidine ring toward the N-H equatorial conformer, with a free energy difference ΔG ≥ 0.89 kcal/mol relative to the N-H axial conformer at ambient temperature [1]. At 25°C, this corresponds to an equatorial:axial population ratio of approximately 4.5:1 or greater. In contrast, unsubstituted piperidine and 2-phenylpiperidine exhibit rapid ring inversion with more balanced conformational equilibria (the 2-phenyl group in 2-phenylpiperidine introduces its own stereoelectronic effects but does not lock the ring conformation) [2]. For the target compound 4,4-difluoro-2-phenylpiperidine, the combined effect of 4,4-difluoro conformational restriction and the 2-phenyl substituent creates a scaffold with both positional and conformational constraints that non-fluorinated analogs lack.

conformational analysis microwave spectroscopy piperidine ring conformation structure-based design

Differential Regioisomeric Profile: 4,4-Difluoro-2-phenylpiperidine vs. 3,3-Difluoro-4-phenylpiperidine – Positional Isomers with Distinct Basicity and Metabolic Signatures

The placement of the gem-difluoro group at the 4-position (rather than the 3-position) of the piperidine ring yields fundamentally different electronic and metabolic properties. In 4,4-difluoro-2-phenylpiperidine, the fluorine atoms are positioned β to the ring nitrogen, exerting a strong through-bond electron-withdrawing effect that reduces amine basicity by ~3.14 pKa units as demonstrated for the 4,4-difluoropiperidine scaffold [1]. By contrast, in 3,3-difluoro-4-phenylpiperidine (CAS 1334417-79-6), the gem-difluoro group is positioned α to the nitrogen, producing a different magnitude of basicity reduction and a distinct pattern of metabolic soft-spot blockade . The 4,4-regioisomer blocks oxidation at the metabolically labile C4 position of the piperidine ring—a common site of CYP-mediated hydroxylation—while the 3,3-regioisomer blocks the C3 position. For procurement decisions, these regioisomers are not interchangeable: the choice between 4,4-difluoro-2-phenyl and 3,3-difluoro-4-phenyl substitution determines which metabolic pathway is attenuated and to what degree amine basicity is modulated [1].

regioisomer differentiation positional fluorination SAR optimization metabolic soft-spot blocking

Minimal Topological Polar Surface Area (TPSA = 12 Ų) and Single Rotatable Bond Support CNS Drug-Like Property Profile

4,4-Difluoro-2-phenylpiperidine exhibits a computed Topological Polar Surface Area (TPSA) of 12 Ų, a single rotatable bond (the phenyl-piperidine linkage), and 1 hydrogen bond donor (the secondary amine N-H), as computed by Cactvs 3.4.6.11 and deposited in PubChem [1]. These values are well within the established CNS drug-like thresholds (TPSA < 60–70 Ų, rotatable bonds ≤ 5, HBD ≤ 3) defined by the Wager CNS MPO desirability criteria [2]. By comparison, the non-fluorinated 2-phenylpiperidine has a similar TPSA (~12–13 Ų) but a higher predicted pKa (9.74 ), which at physiological pH results in >99% protonation of the amine—a factor that significantly impedes passive BBB penetration. The combination of low TPSA, low rotatable bond count, and reduced basicity in the target compound creates a more favorable CNS multiparameter optimization (MPO) profile than the non-fluorinated analog [1][2].

CNS drug design blood-brain barrier permeability drug-likeness TPSA optimization

Evidence Gap Acknowledgment: No Direct Head-to-Head Biological or Pharmacological Comparison Data Exist in the Public Domain for 4,4-Difluoro-2-phenylpiperidine

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, BindingDB, ChEMBL, and global patent databases (WIPO, USPTO, EPO) as of May 2026 returned zero primary research articles, zero bioassay results, and zero patents that explicitly report biological activity data for 4,4-difluoro-2-phenylpiperidine (CAS 1257301-37-3) [1]. No direct head-to-head comparison of this compound against any structural analog in any biochemical, cellular, or in vivo assay has been published. All differentiation evidence presented in this guide is based on class-level inference from closely related compounds (4,4-difluoropiperidine, 2-phenylpiperidine) whose physicochemical properties have been experimentally characterized and whose structure-property relationships are well established in the medicinal chemistry literature [2][3]. Users of this compound should anticipate that procurement decisions will rely on the predicted physicochemical differentiation profile detailed in Evidence Items 1–5, and should plan to generate compound-specific experimental data (pKa determination, LogP/logD measurement, metabolic stability assay, and target engagement profiling) as part of their research workflow.

evidence gap data limitation procurement diligence experimental validation needed

Procurement-Driven Application Scenarios for 4,4-Difluoro-2-phenylpiperidine Based on Differentiated Physicochemical Evidence


CNS Lead Optimization: Scaffold Replacement for High-Basicity 2-Phenylpiperidine Cores to Improve BBB Penetration

When a lead series containing a 2-phenylpiperidine core shows poor CNS exposure due to excessive amine basicity (pKa ~9.74, resulting in >99% ionization at pH 7.4), 4,4-difluoro-2-phenylpiperidine provides a direct scaffold swap that reduces basicity by approximately 3.1 pKa units, increasing the uncharged fraction at physiological pH from ~0.5% to ~86–90% [1]. This substitution preserves the 2-phenyl pharmacophore while leveraging the CNS MPO-favorable properties of low TPSA (12 Ų), a single rotatable bond, and moderate lipophilicity (XLogP3 = 2.5) [2]. Medicinal chemistry teams should procure this compound as a key intermediate for synthesizing focused libraries where CNS permeability improvement is the primary objective, and should benchmark permeability in MDCK-MDR1 or PAMPA-BBB assays against the non-fluorinated parent compound [3].

Metabolic Soft-Spot Blocking: Replacement of Metabolically Labile 4-Position in Piperidine-Containing Drug Candidates

The C4 position of unsubstituted piperidine rings is a common site of CYP450-mediated oxidative metabolism (hydroxylation). The 4,4-gem-difluoro substitution in this compound directly blocks this metabolic soft spot by replacing oxidizable C-H bonds with strong C-F bonds (~485 kJ/mol vs. ~413 kJ/mol for C-H) [1]. For drug discovery programs where a 2-phenylpiperidine scaffold has demonstrated on-target activity but suffers from rapid hepatic clearance due to piperidine ring oxidation, procuring 4,4-difluoro-2-phenylpiperidine as a replacement synthon enables the synthesis of metabolically stabilized analogs. The Melnykov et al. (2023) study confirms that gem-difluorinated saturated heterocyclic amines retain high intrinsic microsomal stability (CLint) in nearly all cases examined [2]. Users should conduct comparative intrinsic clearance assays (human/rodent liver microsomes) between 2-phenylpiperidine-derived and 4,4-difluoro-2-phenylpiperidine-derived analogs to quantify the metabolic stabilization achieved [2].

Conformational Restriction for Fragment-Based Drug Design: Exploiting the N-H Equatorial Bias to Reduce Ligand Conformational Entropy

The 4,4-difluoro substitution enforces a strong N-H equatorial conformational preference (ΔG ≥ 0.89 kcal/mol, equatorial:axial ratio ≥ 4.5:1 at 25°C), as established by microwave spectroscopy of the parent 4,4-difluoropiperidine scaffold [1]. In fragment-based drug discovery or scaffold-hopping campaigns, this conformational bias reduces the entropic penalty upon target binding when the bioactive conformation aligns with the enforced solution conformation. Procurement of 4,4-difluoro-2-phenylpiperidine is recommended for structure-based design projects where piperidine ring conformational restriction is desired without introducing additional chiral centers or steric bulk. The target compound should be compared against its non-fluorinated 2-phenylpiperidine counterpart in biophysical binding assays (SPR, ITC, or NMR) to quantify the entropic benefit of conformational preorganization [1].

Physicochemical Tool Compound for pKa-LogP Relationship Studies in Heterocyclic Amine Series

As a member of the fluorinated saturated heterocyclic amine family systematically characterized by Melnykov et al. (2023), 4,4-difluoro-2-phenylpiperidine occupies a specific position in pKa-LogP property space (estimated pKa ~6.5–6.6; XLogP3 = 2.5) that extends the accessible range of physicochemical properties beyond what non-fluorinated 2-phenylpiperidine (pKa ~9.74; LogP ~2.0–2.2) and 4,4-difluoropiperidine (pKa 8.08; LogP ~0.37–1.2) individually provide [1][2]. Research groups conducting systematic physicochemical profiling or building predictive models for amine-containing drug candidates should procure this compound as a reference standard to anchor pKa-LogP correlations for 2-aryl-4,4-difluoropiperidine scaffolds. Experimental pKa determination (potentiometric or NMR titration) and LogD7.4 measurement (shake-flask or chromatographic) are recommended as first characterization steps upon receipt [1].

Quote Request

Request a Quote for 4,4-Difluoro-2-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.